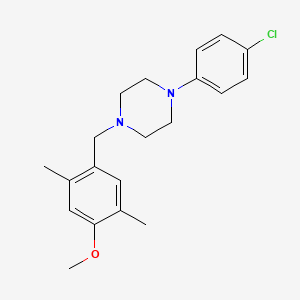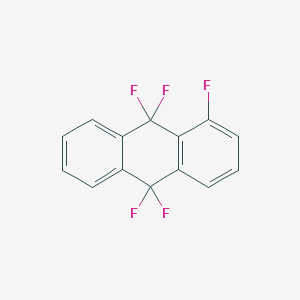
1,9,9,10,10-PENTAFLUORO-9,10-DIHYDROANTHRACENE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9,9,10,10-PENTAFLUORO-9,10-DIHYDROANTHRACENE is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of five fluorine atoms and two hydrogen atoms at the 9 and 10 positions of the anthracene ring. The molecular formula is C14H7F5, and it has a molecular weight of 270.2 g/mol
Métodos De Preparación
The synthesis of anthracene, 1,9,9,10,10-pentafluoro-9,10-dihydro- can be achieved through several synthetic routes. One common method involves the fluorination of 9,10-dihydroanthracene using a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions . The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent over-fluorination and degradation of the product.
Análisis De Reacciones Químicas
1,9,9,10,10-PENTAFLUORO-9,10-DIHYDROANTHRACENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound back to its parent anthracene form. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while substitution reactions can produce a variety of fluorinated anthracene derivatives .
Aplicaciones Científicas De Investigación
1,9,9,10,10-PENTAFLUORO-9,10-DIHYDROANTHRACENE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules. Its unique fluorine substitution pattern makes it valuable for studying the effects of fluorination on aromatic systems.
Biology: The compound’s fluorescence properties make it useful as a fluorescent probe in biological imaging and diagnostics.
Medicine: Research is ongoing into its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties
Mecanismo De Acción
The mechanism by which anthracene, 1,9,9,10,10-pentafluoro-9,10-dihydro- exerts its effects is primarily related to its electronic structureIn biological systems, the compound can interact with cellular components through its aromatic ring, potentially affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
1,9,9,10,10-PENTAFLUORO-9,10-DIHYDROANTHRACENE can be compared with other fluorinated anthracene derivatives, such as:
9,10-Difluoroanthracene: This compound has only two fluorine atoms, resulting in different electronic and photophysical properties.
9,10-Diphenylanthracene: Substitution with phenyl groups instead of fluorine alters the compound’s fluorescence and stability.
9,10-Dimethylanthracene: Methyl groups at the 9 and 10 positions provide different steric and electronic effects compared to fluorine atoms.
The uniqueness of anthracene, 1,9,9,10,10-pentafluoro-9,10-dihydro- lies in its specific fluorination pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
53183-44-1 |
|---|---|
Fórmula molecular |
C14H7F5 |
Peso molecular |
270.2 g/mol |
Nombre IUPAC |
1,9,9,10,10-pentafluoroanthracene |
InChI |
InChI=1S/C14H7F5/c15-11-7-3-6-10-12(11)14(18,19)9-5-2-1-4-8(9)13(10,16)17/h1-7H |
Clave InChI |
VQYDICQGIGYABX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=C(C2(F)F)C(=CC=C3)F)(F)F |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=C(C2(F)F)C(=CC=C3)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, N-[4-[(1-methylethyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B1656459.png)
![2-Phenyl-4-[(Z)-2-acetoxybenzylidene]-4,5-dihydrooxazole-5-one](/img/structure/B1656461.png)
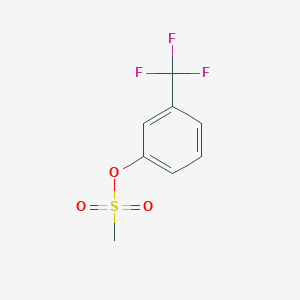
![Benzenamine, 2-[(4-methylphenyl)sulfonyl]-N-phenyl-](/img/structure/B1656464.png)

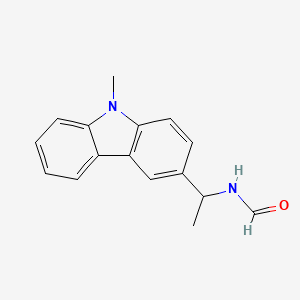
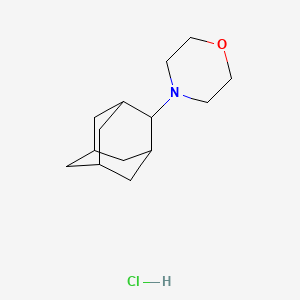
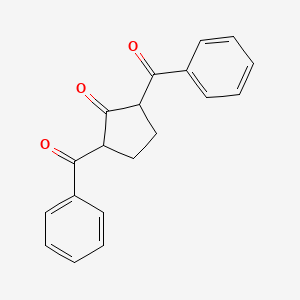
![2'-(3-methoxybenzoyl)-5'-methyl-1'-(thiophene-2-carbonyl)spiro[1H-indole-3,3'-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline]-2-one](/img/structure/B1656474.png)

![2,3,6-trimethyl-N,4-diphenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B1656477.png)
![2-[5-(2,5-Dimethylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-phenyl-1,3-thiazole;hydrobromide](/img/structure/B1656478.png)
![N-[1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide](/img/structure/B1656479.png)
